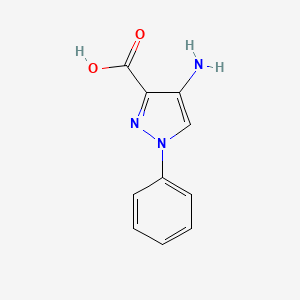

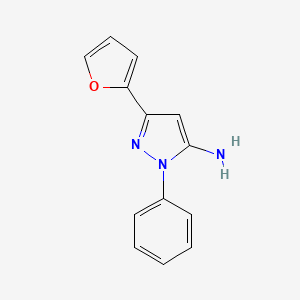

4-アミノ-1-フェニル-1H-ピラゾール-3-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

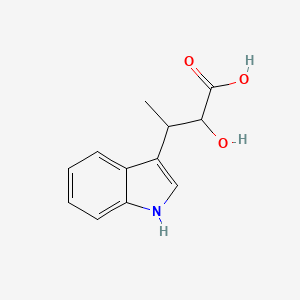

4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学

ピラゾール誘導体は、医薬品化学において幅広い用途があります 。 抗結核剤、抗菌剤、抗真菌剤、抗炎症剤、抗がん剤、抗糖尿病剤など、さまざまな生物活性を示すことがわかっています .

創薬

ピラゾール誘導体は、しばしば生物活性化合物の合成における足場として使用されます 。 1990年代初頭から人気が高まっています .

農薬化学

農薬化学の分野では、ピラゾール誘導体は、さまざまな生物活性のために使用されています .

配位化学

ピラゾール誘導体は、配位化学で使用されます 。さまざまな金属と錯体を形成する配位子として作用することができます。

有機金属化学

合成化学

ピラゾール誘導体は、有機合成において非常に高く評価されています 。 長年にわたり、さまざまな合成方法と合成類似体が文書化されており、研究および応用におけるその重要性を強調しています .

作用機序

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

For instance, some pyrazole derivatives have shown potent antileishmanial activity , suggesting that this compound might also interact with biological targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid may also influence a range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (27929 g/mol) and solid form suggest that it may have suitable pharmacokinetic properties for drug development.

Result of Action

Similar compounds have shown various biological activities, such as antiviral and anti-inflammatory effects . This suggests that 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid may also have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid. Furthermore, the compound’s solid form suggests that it may be stable under various environmental conditions.

生化学分析

Biochemical Properties

4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes .

Cellular Effects

The effects of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to altered cellular responses . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . These changes in gene expression can have downstream effects on cellular metabolism, impacting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid can activate certain enzymes by binding to allosteric sites, inducing conformational changes that enhance enzyme activity . These molecular interactions can lead to changes in cellular function and overall physiological responses.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to extreme pH or temperature can lead to its breakdown, resulting in the formation of inactive metabolites . In vitro and in vivo studies have demonstrated that the effects of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid on cellular function are sustained over time, with no significant loss of activity observed in long-term experiments .

Dosage Effects in Animal Models

The effects of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for clinical applications. Threshold effects have also been reported, where a minimum effective dose is required to achieve the desired therapeutic outcome .

Metabolic Pathways

4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is its metabolism by cytochrome P450 enzymes, which catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria, depending on its interactions with targeting signals and post-translational modifications . For example, the presence of nuclear localization signals can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, mitochondrial targeting signals can facilitate its localization to mitochondria, affecting cellular energy production and metabolism .

特性

IUPAC Name |

4-amino-1-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-8-6-13(12-9(8)10(14)15)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAFWVJWMRAZOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494302 |

Source

|

| Record name | 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64299-26-9 |

Source

|

| Record name | 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)